(3R,4S,5S)-1-{[(3R,4S)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]carbonyl}-3,5-dimethyl-4-phenylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-00446687 is a drug developed by Pfizer for the treatment of erectile dysfunction. It is a non-peptide agonist selective for the melanocortin receptor subtype MC 4. The compound has shown promising results in preliminary human trials, with a 200 mg dose being as effective as 100 mg of sildenafil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PF-00446687 is synthesized through a multi-step process involving the formation of a piperidine ring and subsequent functionalization. The key steps include:
Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: The piperidine ring is functionalized with various substituents, including a tert-butyl group and a difluorophenyl group.
Industrial Production Methods
The industrial production of PF-00446687 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the cyclization and functionalization reactions.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain the final compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
PF-00446687 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of PF-00446687 with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
PF-00446687 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and functionalization of piperidine derivatives.
Biology: Investigated for its effects on melanocortin receptors and related biological pathways.
Medicine: Explored for its potential in treating erectile dysfunction and female sexual dysfunction.
Industry: Utilized in the development of new drugs targeting melanocortin receptors.
Mécanisme D'action
PF-00446687 exerts its effects by selectively binding to the melanocortin receptor subtype MC 4. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in the desired therapeutic effects. The compound’s selectivity for the MC 4 receptor minimizes side effects associated with non-selective melanocortin receptor agonists .
Comparaison Avec Des Composés Similaires
Similar Compounds
- PL-6983
- PF-219,061
- UK-414,495
Uniqueness
PF-00446687 is unique due to its high selectivity for the melanocortin receptor subtype MC 4 and its effectiveness at lower doses compared to other compounds. This selectivity reduces the risk of side effects and enhances its therapeutic potential .
Propriétés
Numéro CAS |
1222098-03-4 |
---|---|
Formule moléculaire |
C28H36F2N2O2 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
[(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidin-3-yl]-[(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenylpiperidin-1-yl]methanone |
InChI |
InChI=1S/C28H36F2N2O2/c1-18-14-31(15-19(2)28(18,34)20-9-7-6-8-10-20)26(33)24-17-32(27(3,4)5)16-23(24)22-12-11-21(29)13-25(22)30/h6-13,18-19,23-24,34H,14-17H2,1-5H3/t18-,19+,23-,24+,28?/m1/s1 |
Clé InChI |
WHPJOAUPIZDJNX-PSADNOOOSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@@H](C1(C2=CC=CC=C2)O)C)C(=O)[C@H]3CN(C[C@@H]3C4=C(C=C(C=C4)F)F)C(C)(C)C |
SMILES canonique |
CC1CN(CC(C1(C2=CC=CC=C2)O)C)C(=O)C3CN(CC3C4=C(C=C(C=C4)F)F)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.